molecular formula C28H51N7O10 B12588570 L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine CAS No. 651292-06-7

L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine

Katalognummer: B12588570
CAS-Nummer: 651292-06-7
Molekulargewicht: 645.7 g/mol
InChI-Schlüssel: FRBQZDXIWXCYBF-WNOQSDRQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine is a peptide compound composed of seven amino acids: valine, threonine, glycine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like carbodiimides or uronium salts and then coupled to the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production with high precision and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like threonine.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or performic acid.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can lead to the formation of hydroxythreonine.

Wissenschaftliche Forschungsanwendungen

L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine: Similar in structure but with variations in amino acid sequence.

    This compound: Another peptide with a different sequence but similar functional properties.

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. This uniqueness makes it valuable for targeted research and applications.

Eigenschaften

CAS-Nummer

651292-06-7

Molekularformel

C28H51N7O10

Molekulargewicht

645.7 g/mol

IUPAC-Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid

InChI

InChI=1S/C28H51N7O10/c1-11(2)18(29)23(39)33-20(13(5)6)26(42)34-21(15(8)36)24(40)30-10-17(38)32-19(12(3)4)25(41)35-22(16(9)37)27(43)31-14(7)28(44)45/h11-16,18-22,36-37H,10,29H2,1-9H3,(H,30,40)(H,31,43)(H,32,38)(H,33,39)(H,34,42)(H,35,41)(H,44,45)/t14-,15+,16+,18-,19-,20-,21-,22-/m0/s1

InChI-Schlüssel

FRBQZDXIWXCYBF-WNOQSDRQSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)O

Kanonische SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.